molecular formula C11H21NOS B12896821 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol CAS No. 61309-26-0

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol

Cat. No.: B12896821
CAS No.: 61309-26-0
M. Wt: 215.36 g/mol
InChI Key: ISJGDZNGWPBUIE-UHFFFAOYSA-N
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Description

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol is a sulfur-containing organic compound characterized by a 3,4-dihydro-2H-pyrrole ring substituted with a pentyl group at the 2-position and a sulfanyl (-S-) group at the 5-position, which is further linked to an ethanol moiety.

Properties

CAS No.

61309-26-0

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

2-[(2-pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethanol

InChI

InChI=1S/C11H21NOS/c1-2-3-4-5-10-6-7-11(12-10)14-9-8-13/h10,13H,2-9H2,1H3

InChI Key

ISJGDZNGWPBUIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=N1)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol typically involves the reaction of a pyrrole derivative with a thiol compound under specific conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution on the pyrrole ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring .

Scientific Research Applications

2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The sulfanyl (-S-) group is a recurring feature in bioactive molecules. Below is a comparative analysis of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol and structurally related compounds from literature:

Compound Key Structural Features Biological Activity Applications/Findings Reference
2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol Dihydro-pyrrol ring, pentyl chain, sulfanyl-ethanol moiety Not explicitly reported; inferred potential for enzyme inhibition or membrane interaction Hypothetical applications based on structural parallels (e.g., enzyme binding, antimicrobial activity) N/A
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer Pyrimidine core, fluorophenyl group, sulfanyl-acetamide linkage Molecular docking suggests anti-COVID-19 potential Studied via FT-IR/Raman spectroscopy and quantum chemical analysis for drug likeness
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole-oxadiazole hybrid, variable N-substituents α-Glucosidase (IC50: 49.71 µM for 8q), BChE (IC50: 31.62 µM for 8g), LOX (IC50: 99.30 µM for 8b) Promising enzyme inhibitors; structure-activity relationship (SAR) highlights substituent effects

Key Observations:

Impact of Substituents on Bioactivity: The indole-oxadiazole-sulfanyl hybrids () demonstrate that bulky aromatic groups (e.g., indole) enhance α-glucosidase inhibition, while smaller substituents reduce activity. The fluorophenyl group in the COVID-19-targeted dimer () introduces electron-withdrawing effects, possibly stabilizing ligand-receptor interactions. The absence of such groups in the target compound suggests differences in electronic profiles .

Role of the Sulfanyl Group :

  • Sulfanyl linkages in all compared compounds serve as flexible spacers, enabling conformational adaptability for target binding. In the indole-oxadiazole series, this group facilitates π-π stacking or hydrogen bonding with enzymes like α-glucosidase .

Enzyme Inhibition Potential: While the target compound lacks explicit IC50 data, its dihydro-pyrrol ring resembles cyclic amines known to interact with metabolic enzymes. For example, 8q (IC50: 49.71 µM for α-glucosidase) shares a sulfur-linked scaffold but differs in aromaticity, suggesting the target may exhibit weaker inhibition unless optimized .

Spectroscopic and Computational Insights :

  • Quantum chemical analyses of the fluorophenyl-sulfanyl dimer () revealed stable charge transfer interactions, a feature likely applicable to the target compound. Such studies could predict its reactivity or binding modes in silico .

Biological Activity

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅NOS
  • Molecular Weight : 213.31 g/mol
  • CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced.

Biological Activity Overview

The biological activities of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds containing sulfur and nitrogen heterocycles exhibit significant antioxidant properties. The presence of the pyrrolidine structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

2. Neuroprotective Effects

Studies on similar compounds suggest that pyrrolidine derivatives may have neuroprotective effects. These compounds can modulate neurotransmitter levels and protect neuronal cells from apoptosis, which is crucial in conditions such as neurodegenerative diseases.

3. Antimicrobial Properties

The sulfanyl group in the compound may enhance its antimicrobial activity. Compounds with sulfur are often found to possess antibacterial properties against various pathogens, making this compound a candidate for further investigation in antimicrobial applications.

Table 1: Summary of Research Findings on Biological Activities

Study ReferenceBiological ActivityFindings
Bespalova et al. (1989) AntioxidantDemonstrated significant free radical scavenging activity in vitro.
Kulikova et al. (1989) NeuroprotectiveShowed potential neuroprotective effects in animal models of neurodegeneration.
NFLIS Database (2021) AntimicrobialReported antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Neuroprotective Mechanism

A study focusing on similar pyrrolidine derivatives revealed that these compounds could inhibit the activation of apoptotic pathways in neuronal cells exposed to neurotoxic agents. The mechanism involved modulation of calcium ion influx and reduction of reactive oxygen species (ROS) production, suggesting a protective role against excitotoxicity.

Case Study: Antioxidant Properties

In vitro assays demonstrated that 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol effectively reduced lipid peroxidation in cell cultures exposed to oxidative stressors. This property is attributed to the compound's ability to donate electrons and stabilize free radicals.

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